molecular formula C10H9F3O3 B1349937 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone CAS No. 300374-83-8

3',4'-Dimethoxy-2,2,2-trifluoroacetophenone

Cat. No.: B1349937
CAS No.: 300374-83-8
M. Wt: 234.17 g/mol
InChI Key: YFISYXOGMSGFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone: is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is characterized by the presence of two methoxy groups and a trifluoromethyl group attached to an acetophenone core. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone can be synthesized through the reaction of trifluoroacetic anhydride with 1,3-dimethoxybenzene . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions, and the product is purified using techniques such as distillation and crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products:

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying the inhibition of enzymes and modulation of receptor activity .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroacetophenone
  • 4’-Methoxy-2,2,2-trifluoroacetophenone
  • 2,2,2,4-Tetrafluoroacetophenone

Comparison: 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone is unique due to the presence of two methoxy groups, which significantly influence its chemical reactivity and physical properties. Compared to 2,2,2-trifluoroacetophenone, which lacks methoxy groups, 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone exhibits different solubility and reactivity profiles. The additional methoxy groups also make it more versatile in synthetic applications, allowing for a broader range of chemical transformations .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFISYXOGMSGFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374352
Record name 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300374-83-8
Record name 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.